

A Predictive Spectroscopic and Structural Analysis of Indoline-4-carbonitrile

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Compound of Interest

Compound Name: Indoline-4-carbonitrile

Cat. No.: B1355741

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Disclaimer: Experimental spectroscopic data for **Indoline-4-carbonitrile** is not readily available in public databases. This guide presents a theoretical spectroscopic profile based on established principles of chemical analysis and data from analogous compounds, primarily the parent molecule, Indoline.

Introduction

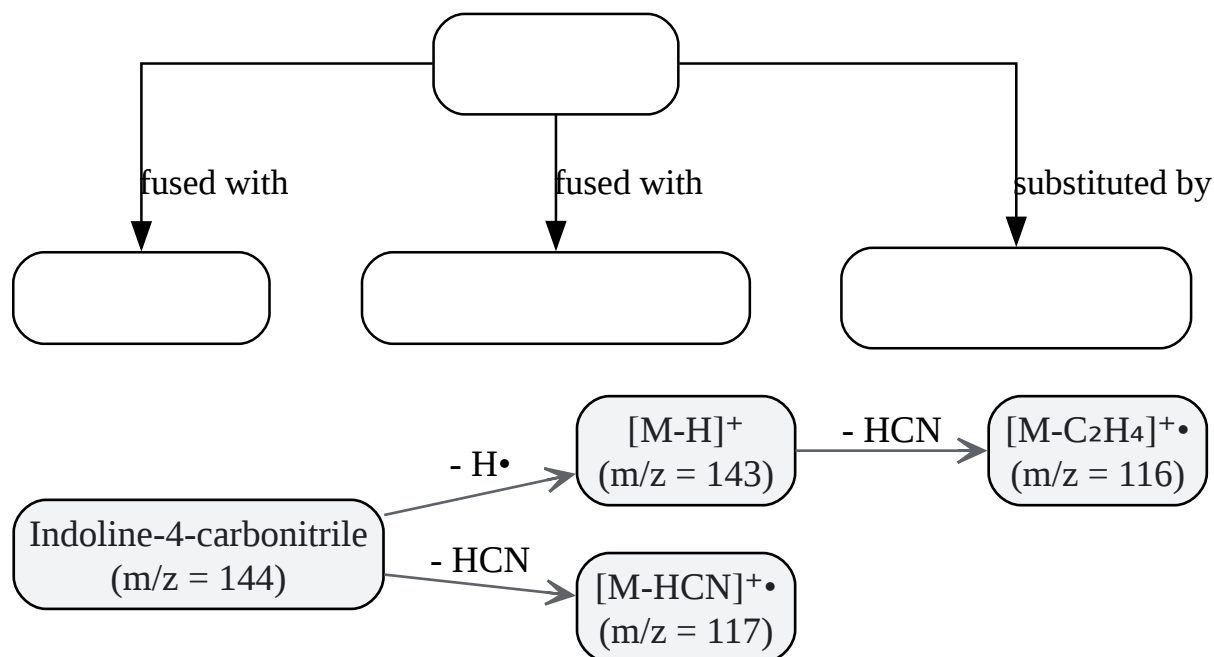
Indoline-4-carbonitrile is a derivative of indoline, a bicyclic heterocyclic amine that forms the core of numerous biologically active compounds. The introduction of a carbonitrile ($-C\equiv N$) group at the 4-position of the benzene ring significantly alters the molecule's electronic properties, influencing its chemical reactivity and spectroscopic signature. For researchers in medicinal chemistry and materials science, a thorough understanding of the spectroscopic characteristics of such molecules is crucial for structural verification, purity assessment, and predicting molecular interactions.

This technical guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Indoline-4-carbonitrile**. By dissecting the expected spectral features, we offer a foundational framework for the identification and characterization of this and related compounds.

Molecular Structure

The structure of **Indoline-4-carbonitrile** consists of a reduced pyrrole ring fused to a benzene ring, with a nitrile substituent at the C4 position. The numbering convention for the indoline ring

system is shown below.



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- To cite this document: BenchChem. [A Predictive Spectroscopic and Structural Analysis of Indoline-4-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1355741#spectroscopic-data-of-indoline-4-carbonitrile-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b1355741#spectroscopic-data-of-indoline-4-carbonitrile-nmr-ir-mass-spec)

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